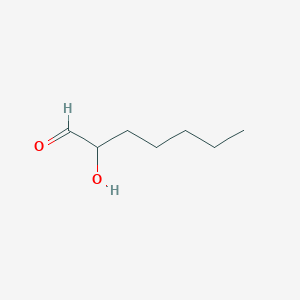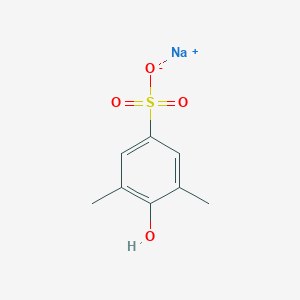
Anhydride d'acide benzèneséléninique
Vue d'ensemble
Description
Benzeneseleninic anhydride is an organoselenium compound with the molecular formula C₁₂H₁₀O₃Se₂. It is a white to yellow crystalline solid that is used primarily as an oxidizing agent in organic synthesis. The compound is known for its ability to selectively oxidize phenols and other organic substrates under mild conditions.
Applications De Recherche Scientifique
Benzeneseleninic anhydride has several applications in scientific research, including:
Organic Synthesis: It is used as an oxidizing agent in the synthesis of various organic compounds, including quinones and other oxidized derivatives
Biological Studies: The compound is used in studies involving the oxidation of biological molecules, helping to understand oxidative stress and related biochemical pathways.
Material Science: It is employed in the preparation of advanced materials, particularly those that require selective oxidation steps.
Mécanisme D'action
Target of Action
Benzeneseleninic anhydride (BSA) primarily targets benzylic hydrocarbons . These are organic compounds containing a benzene ring directly bonded to a carbon atom in a hydrocarbon side chain .
Mode of Action
BSA acts as a mild oxidant, facilitating the conversion of benzylic hydrocarbons into aldehydes or ketones . This oxidation process involves the transfer of electrons from the benzylic hydrocarbon to BSA, resulting in the formation of a more oxidized compound .
Biochemical Pathways
BSA is known to oxidize pyrocatechols (1,2-dihydroxybenzenes) to orthoquinones and hydroquinones to p-quinones in neutral or basic media . This oxidation process is part of the broader biochemical pathways involving phenols, pyrocatechols, and hydroquinones .
Result of Action
The primary result of BSA’s action is the conversion of benzylic hydrocarbons into aldehydes or ketones . In the context of biochemical pathways, the oxidation of pyrocatechols to orthoquinones and hydroquinones to p-quinones can lead to various downstream effects, including the formation of different types of phenolic compounds .
Action Environment
The action of BSA is influenced by the pH of the environment. BSA is able to oxidize pyrocatechols to orthoquinones and hydroquinones to p-quinones in neutral or basic media . This suggests that the efficacy and stability of BSA as an oxidant may be affected by the acidity or alkalinity of the environment.
Méthodes De Préparation
Benzeneseleninic anhydride can be synthesized through the oxidation of benzeneseleninic acid. The typical synthetic route involves the reaction of benzeneseleninic acid with a dehydrating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the anhydride. Industrial production methods are similar, often involving the use of large-scale reactors and stringent control of reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
Benzeneseleninic anhydride is a versatile reagent that undergoes various types of chemical reactions, including:
Oxidation: It acts as a mild oxidant for the conversion of benzylic hydrocarbons into aldehydes or ketones. .
Common reagents and conditions used in these reactions include neutral or basic media, often with solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically quinones and other oxidized derivatives of the starting materials.
Comparaison Avec Des Composés Similaires
Benzeneseleninic anhydride is unique in its ability to act as a mild and selective oxidizing agent. Similar compounds include:
Benzeneseleninic acid: This compound readily produces the anhydride and is used in similar oxidation reactions.
Methylseleninic acid: Another organoselenium compound with similar oxidizing properties.
Compared to these compounds, benzeneseleninic anhydride offers greater stability and selectivity in oxidation reactions, making it a valuable reagent in organic synthesis.
Propriétés
IUPAC Name |
phenylseleninyl benzeneseleninate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3Se2/c13-16(11-7-3-1-4-8-11)15-17(14)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPZOWOEILXXBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se](=O)O[Se](=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170228 | |
| Record name | Benzeneselenic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17697-12-0 | |
| Record name | Phenylseleninyl benzeneseleninate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17697-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneselenic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017697120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneselenic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(phenylseleninic) anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENESELENIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69M675B633 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does benzeneseleninic anhydride exert its oxidizing effect?
A1: Benzeneseleninic anhydride functions as an electrophilic oxidant. It interacts with electron-rich functionalities in organic molecules, leading to the formation of selenium-containing intermediates. These intermediates undergo further transformations, ultimately yielding the desired oxidized products. []
Q2: What are the common functional groups targeted by benzeneseleninic anhydride?
A2: Benzeneseleninic anhydride exhibits a broad reactivity profile, effectively oxidizing a variety of functional groups. These include:
- Alcohols: Oxidized to aldehydes, ketones, or carboxylic acids depending on the reaction conditions and substrate structure. []
- Ketones: Dehydrogenated to form α,β-unsaturated ketones. [, ]
- Hydrazones, oximes, semicarbazones: Cleaved to regenerate the parent carbonyl compounds. [, ]
- Thiocarbonyls: Oxidized to their corresponding carbonyl counterparts. []
Q3: What is the molecular formula and weight of benzeneseleninic anhydride?
A3: The molecular formula of benzeneseleninic anhydride is (C6H5SeO)2O, and its molecular weight is 381.12 g/mol.
Q4: Are there any characteristic spectroscopic features of benzeneseleninic anhydride?
A4: Yes, benzeneseleninic anhydride displays distinct spectroscopic features:
Q5: What solvents are commonly used for reactions involving benzeneseleninic anhydride?
A5: Benzeneseleninic anhydride is typically employed in aprotic solvents like:
Q6: Is benzeneseleninic anhydride stable under ambient conditions?
A6: Benzeneseleninic anhydride is sensitive to moisture and should be stored under anhydrous conditions. Exposure to moisture leads to hydrolysis, forming benzeneseleninic acid.
Q7: Can benzeneseleninic anhydride be used catalytically?
A7: Yes, benzeneseleninic anhydride can be employed catalytically in conjunction with a co-oxidant like tert-butyl hydroperoxide or iodylbenzene. The co-oxidant regenerates the active benzeneseleninic anhydride from the reduced selenium species formed during the reaction. []
Q8: What are some notable applications of benzeneseleninic anhydride in synthesis?
A8: Benzeneseleninic anhydride has found widespread use in synthesizing various natural products and pharmaceuticals. Some noteworthy examples include:
- Steroid Synthesis: Dehydrogenation of steroidal ketones to their corresponding enones, a crucial transformation in steroid chemistry. [, ]
- Tetracycline Synthesis: Oxidation of phenols to ortho-hydroxy-dienones, key intermediates in the synthesis of tetracycline antibiotics. []
- Ergot Alkaloid Synthesis: Dehydrogenation of indolines to indoles, an essential step in the total synthesis of ergot alkaloids. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)

![2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid](/img/structure/B95489.png)



![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
